{2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionylamino}-acetic acid ethyl ester
Overview
Description
{2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionylamino}-acetic acid ethyl ester is a useful research compound. Its molecular formula is C21H24F3N3O4 and its molecular weight is 439.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester (CAS No. 1311278-18-8) is a synthetic organic molecule with potential therapeutic applications. Its unique structural features, including a trifluoromethyl group and a dimethylamino moiety, suggest significant interactions with biological systems, particularly in the context of G protein-coupled receptors (GPCRs) and other signaling pathways.
Chemical Characteristics
- Molecular Formula : C19H21F3N2O3
- Molecular Weight : 382.38 g/mol
The biological activity of this compound is primarily attributed to its interaction with GPCRs, which are critical for various physiological processes. GPCRs mediate cellular responses to hormones, neurotransmitters, and other signaling molecules. The dimethylamino group enhances the compound's ability to interact with these receptors, potentially influencing intracellular signaling pathways.
Table 1: Interaction with GPCRs
Receptor Type | Effect | Reference |
---|---|---|
GPR35 | Modulates calcium signaling | |
P2Y Receptors | Enhances platelet aggregation | |
mGluRs | Involved in synaptic transmission |
Biological Activity Studies
Recent studies have explored the pharmacological effects of this compound. Notably, it has been shown to exhibit anti-inflammatory properties and modulate pain pathways, making it a candidate for analgesic therapies.
Case Study: Analgesic Properties
A study investigated the effects of this compound on pain models in rodents. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential as an analgesic agent.
Structure-Activity Relationship (SAR)
The structure of the compound allows for diverse interactions due to the presence of both electron-donating and electron-withdrawing groups. This balance can influence receptor affinity and selectivity.
Table 2: Comparison of Structural Variants
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid | C15H13F3N2O2 | Lacks ethyl ester; studied for anti-cancer properties |
4-(Dimethylamino)pyridine | C7H10N2 | Common catalyst; simpler structure |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest moderate bioavailability and a favorable metabolic profile, though further studies are needed to establish comprehensive pharmacokinetic parameters.
Properties
IUPAC Name |
ethyl 2-[2-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanoylamino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O4/c1-5-30-19(28)12-25-20(29)13(2)31-16-8-6-14(7-9-16)17-10-15(21(22,23)24)11-18(26-17)27(3)4/h6-11,13H,5,12H2,1-4H3,(H,25,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJPUMINUXPXAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(C)OC1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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